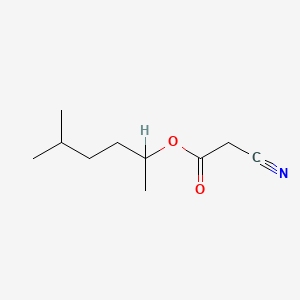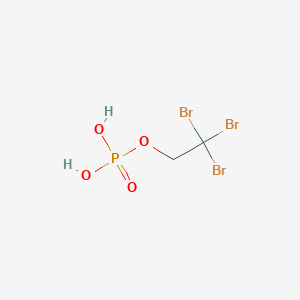![molecular formula C30H62I2N2 B14650535 1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide CAS No. 53333-75-8](/img/structure/B14650535.png)
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide typically involves the exhaustive alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and thiolates.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of antimicrobial agents.
作用机制
The mechanism of action of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids.
Pathways Involved: It can modulate ion channels and transporters, affecting cellular processes such as signal transduction and membrane potential.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the dodecyl groups and has different properties.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another related compound with similar nucleophilic properties.
Uniqueness
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is unique due to its long alkyl chains, which enhance its hydrophobic interactions and make it particularly useful in applications involving lipid bilayers and hydrophobic environments.
属性
CAS 编号 |
53333-75-8 |
|---|---|
分子式 |
C30H62I2N2 |
分子量 |
704.6 g/mol |
IUPAC 名称 |
1,4-didodecyl-1,4-diazoniabicyclo[2.2.2]octane;diiodide |
InChI |
InChI=1S/C30H62N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-28-32(29-26-31,30-27-31)24-22-20-18-16-14-12-10-8-6-4-2;;/h3-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
OUQUNUYHBCSWPH-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCCCC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


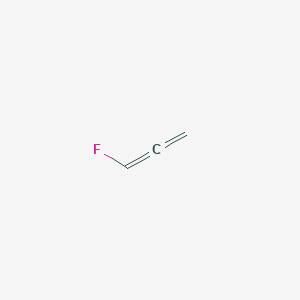
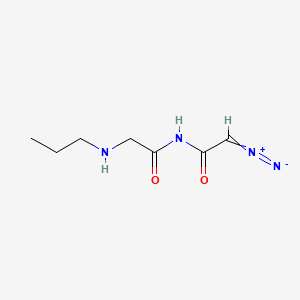

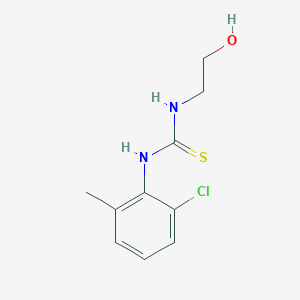
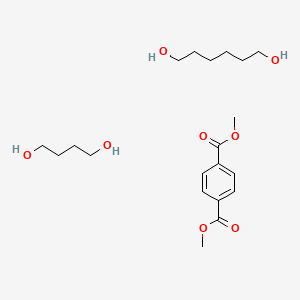

![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
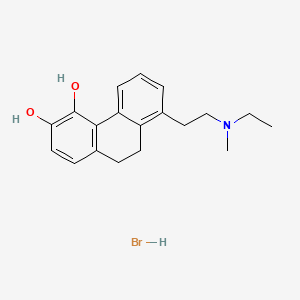
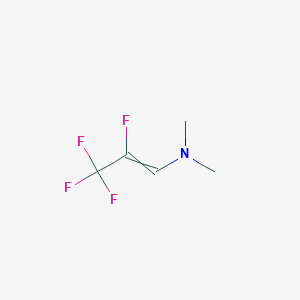
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
